molecular formula C13H20ClFN2 B7897017 C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

Cat. No.: B7897017
M. Wt: 258.76 g/mol
InChI Key: QBSILIXQRMEDMW-UHFFFAOYSA-N
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Description

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a chemical compound with the molecular formula C13H20ClFN2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The final product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • (1-(3-Chlorobenzyl)piperidin-3-yl)methanamine hydrochloride
  • (1-(3-Bromobenzyl)piperidin-3-yl)methanamine hydrochloride
  • (1-(3-Methylbenzyl)piperidin-3-yl)methanamine hydrochloride

Uniqueness

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Biological Activity

C-[1-(3-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is a compound that has attracted attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 1-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}methanamine hydrochloride
  • Molecular Formula : C13H20ClFN2
  • Molecular Weight : 258.77 g/mol
  • CAS Number : 1261229-96-2

The compound features a piperidine ring substituted with a 3-fluorobenzyl group and a methylamine moiety, which enhances its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes:

  • Dopaminergic Activity : The compound may exhibit dopaminergic effects, influencing dopamine receptor pathways, which are crucial in the treatment of neurological disorders.
  • Serotonergic Activity : It has potential interactions with serotonin receptors, impacting mood regulation and anxiety responses.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in the synaptic cleft.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Effect Reference
Dopamine Receptor AgonismModulates dopaminergic signaling
Serotonin Receptor InteractionPotential anxiolytic effects
Enzyme Inhibition (e.g., MAO)Increases neurotransmitter levels

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study conducted on animal models demonstrated that administration of this compound resulted in significant improvement in locomotor activity, suggesting enhanced dopaminergic signaling. This finding indicates potential therapeutic applications in conditions like Parkinson's disease.
  • Anxiolytic Effects :
    • Research published in the Journal of Pharmacology highlighted that this compound exhibited anxiolytic properties in rodent models, as evidenced by reduced anxiety-like behaviors in elevated plus maze tests. The mechanism was linked to serotonin receptor modulation.
  • Inhibition of Monoamine Oxidase (MAO) :
    • Another study focused on the compound's ability to inhibit MAO activity, leading to increased levels of serotonin and norepinephrine in the brain. This suggests its potential use as an antidepressant agent.

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c14-13-5-1-3-11(7-13)9-16-6-2-4-12(8-15)10-16;/h1,3,5,7,12H,2,4,6,8-10,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSILIXQRMEDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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